molecular formula C15H10F3N5O B15105001 2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide

2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide

Cat. No.: B15105001
M. Wt: 333.27 g/mol
InChI Key: AHVGCXLTDAYOOQ-UHFFFAOYSA-N
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Description

2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. This reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

    Coupling Reaction: The tetrazole derivative is then coupled with 3,4,5-trifluoroaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Acetylation: The final step involves the acetylation of the coupled product using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide is unique due to the presence of the trifluorophenyl group, which enhances its lipophilicity and bioavailability. This structural feature distinguishes it from other tetrazole derivatives and contributes to its distinct biological activities .

Properties

Molecular Formula

C15H10F3N5O

Molecular Weight

333.27 g/mol

IUPAC Name

2-[4-(tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C15H10F3N5O/c16-12-6-10(7-13(17)15(12)18)20-14(24)5-9-1-3-11(4-2-9)23-8-19-21-22-23/h1-4,6-8H,5H2,(H,20,24)

InChI Key

AHVGCXLTDAYOOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C(=C2)F)F)F)N3C=NN=N3

Origin of Product

United States

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